molecular formula C11H12O6 B1312200 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid CAS No. 88755-16-2

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid

Cat. No. B1312200
CAS RN: 88755-16-2
M. Wt: 240.21 g/mol
InChI Key: LADJHQSUVNTXES-UHFFFAOYSA-N
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Description

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid, also known as oxo(3,4,5-trimethoxyphenyl)acetic acid, is a chemical compound with the molecular formula C11H12O6 . It has a molecular weight of 240.21 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O6/c1-15-7-4-6 (9 (12)11 (13)14)5-8 (16-2)10 (7)17-3/h4-5H,1-3H3, (H,13,14) . The canonical SMILES representation is COC1=CC (=CC (=C1OC)OC)C (=O)C (=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound is solid in physical form .

Scientific Research Applications

  • Anti-cancer Effects

    • Application : Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
    • Results : The compounds demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
  • Anti-bacterial and Anti-fungal Properties

    • Application : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
    • Results : The compounds demonstrated significant efficacy against the mentioned bacteria .
  • Antiviral Activity

    • Application : There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
    • Results : The compounds demonstrated significant antiviral activity .
  • Anti-parasitic Properties

    • Application : Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
    • Results : The compounds demonstrated significant anti-parasitic activity .
  • Anti-inflammatory Properties

    • Application : These compounds have been associated with anti-inflammatory properties, thereby expanding their therapeutic scope .
    • Results : The compounds demonstrated significant anti-inflammatory activity .
  • Anti-Alzheimer Properties

    • Application : Compounds containing the TMP group have shown potential as anti-Alzheimer agents .
    • Results : The compounds demonstrated significant anti-Alzheimer activity .
  • Antidepressant Properties

    • Application : 3,4,5-Trimethoxyphenylacetic Acid is a reagent in the preparation of 3-phenylcoumarins as antidepressant agents .
    • Results : The compounds demonstrated significant antidepressant activity .
  • Antinarcotic Properties

    • Application : A lot of TMCA amide derivatives have been synthesized and multiple bioactivities have been reported in recent years, such as antinarcotic .
    • Results : The compounds demonstrated significant antinarcotic activity .
  • Antidiabetic Properties

    • Application : Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antidiabetic .
    • Results : The compounds demonstrated significant antidiabetic activity .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJHQSUVNTXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456257
Record name 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid

CAS RN

88755-16-2
Record name 3,4,5-Trimethoxybenzoylformic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088755162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRIMETHOXYBENZOYLFORMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THGZLD5D16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Zhang, M Wu, J Fan, Q Xu, M Xie - Chemical Communications, 2019 - pubs.rsc.org
The first Pd-catalyzed direct C–H acylation of indoles at the C4 position with α-oxocarboxylic acids using a ketone directing group is described. This reaction exhibits high …
Number of citations: 40 pubs.rsc.org
J Zhang, M Wu, H Ju, H Yang, B Qian, K Ding… - Organic Chemistry …, 2022 - pubs.rsc.org
A silver-catalyzed, K2S2O8-mediated protocol to access regioselective acylarylation of unactivated alkenes was developed. The reaction between N-allyl-indoles and α-oxocarboxylic …
Number of citations: 3 pubs.rsc.org
B Pinchuk, E Johannes, S Gul, J Schlosser… - Marine Drugs, 2013 - mdpi.com
In this study, we report on pyrazin-2(1H)-ones as lead for the development of potent adenosine triphosphate (ATP) competitive protein kinase inhibitors with implications as anti-cancer …
Number of citations: 15 www.mdpi.com
Y Wang, A Kirschner, AK Fabian… - Journal of medicinal …, 2013 - ACS Publications
The design of efficient ligands remains a key challenge in drug discovery. In the quest for lead-like ligands for the FK506-binding protein 51 (FKBP51), we designed two new classes of …
Number of citations: 71 pubs.acs.org
R Soucek - 2014 - diposit.ub.edu
[eng] The study deals with the synthesis and biological activity of 4 different antitumours: Tetrahydro-[1,4]-dioxanisoquinolines, combretastatin A-4, dioxancarbazoles and resveratrol …
Number of citations: 3 diposit.ub.edu
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 pubs.acs.org
Y Wang - 2012 - edoc.ub.uni-muenchen.de
I wish to thank all my colleagues in the Hausch group for their support and the wonderful atmosphere. Especially, I must acknowledge Dr. Christian Kozany and Bastiaan Hoogeland for …
Number of citations: 2 edoc.ub.uni-muenchen.de
BA Patel - 2017 - search.proquest.com
P-glycoprotein (P-gp) is considered an important therapeutic target for reversal of multidrug resistance (MDR) in cancer. It recognizes a diverse range of chemically and mechanistically …
Number of citations: 2 search.proquest.com
R Soucek - 2014 - core.ac.uk
This third cycle study was performed in the Chemistry PhD program 2009-2013 of the university of Barcelona. This thesis has been conducted under the guidance of Dr. Maria Dolors …
Number of citations: 2 core.ac.uk

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